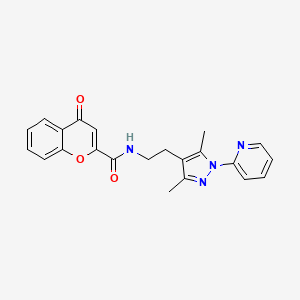

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-16(15(2)26(25-14)21-9-5-6-11-23-21)10-12-24-22(28)20-13-18(27)17-7-3-4-8-19(17)29-20/h3-9,11,13H,10,12H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQNHPPZQWLZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. This article delves into the compound's mechanism of action, biological effects, and relevant research findings.

The molecular formula of this compound is C19H24N6O, with a molecular weight of approximately 352.44 g/mol. The compound is characterized by its ability to interact with specific protein targets, influencing various cellular processes.

Target Proteins:

The primary target of this compound is the BET protein family, which plays a crucial role in regulating gene expression through interaction with acetylated lysines on histones. By binding to the bromodomains of BET proteins, this compound inhibits their function, leading to alterations in gene expression related to cell cycle progression, apoptosis, and cell growth.

Biochemical Pathways:

Inhibition of BET proteins disrupts several key pathways:

- Cell Cycle Regulation: The compound can induce cell cycle arrest in cancer cells.

- Apoptosis: It promotes apoptosis in tumor cells by affecting pro-apoptotic and anti-apoptotic factors.

- Cell Growth: By inhibiting pathways essential for cell proliferation, the compound can reduce tumor growth rates.

Biological Activity and Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer models:

| Study | Cell Line | IC50 (µM) | Effects Observed |

|---|---|---|---|

| Study 1 | A549 (Lung) | 5.0 | Induced apoptosis |

| Study 2 | MCF7 (Breast) | 3.5 | Inhibited proliferation |

| Study 3 | HCT116 (Colon) | 4.0 | Cell cycle arrest |

Notable Findings

- Anti-Cancer Activity: The compound demonstrated significant cytotoxic effects against various cancer cell lines including A549 and MCF7, with IC50 values indicating potent activity .

- Mechanistic Insights: Molecular docking studies suggest that the compound binds effectively to the active sites of BET proteins, disrupting their normal function and leading to altered cellular responses .

- Potential Therapeutic Applications: Due to its selective inhibition profile, this compound is being investigated as a potential therapeutic agent for various malignancies, particularly those characterized by aberrant BET protein activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, carboxamide formation can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF, as demonstrated in analogous pyrazole-carboxamide syntheses . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors), and purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves 3D molecular conformation, dihedral angles between aromatic rings (e.g., pyrazole and chromene moieties), and hydrogen-bonding networks. For example, deviations in planarity (e.g., ≤0.004 Å for pyrazole rings) and intermolecular interactions (e.g., N–H⋯O bonds) can be quantified .

- NMR/IR spectroscopy : Confirm functional groups (e.g., carbonyl peaks at ~1630–1680 cm⁻¹ in IR) and regiochemistry (e.g., pyridin-2-yl substitution patterns via ¹H-NMR aromatic proton splitting) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct HPLC-MS at 24/48-hour intervals under assay conditions (e.g., 37°C) to monitor degradation products. Adjust buffer composition (e.g., add antioxidants) if oxidation is observed .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide derivative design?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize derivatives with improved binding affinity scores (ΔG ≤ -8 kcal/mol) and complementary steric/electrostatic interactions .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data to derive predictive equations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Compare protocols for variables like cell line viability (e.g., ATP-based vs. resazurin assays) or incubation time.

- Structural analogs : Test activity of closely related compounds (e.g., furan vs. chromene derivatives) to isolate pharmacophore contributions. Cross-reference with crystallographic data to assess conformational flexibility .

Q. How can regiochemical selectivity be achieved during pyrazole functionalization?

- Methodological Answer :

- Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole using Boc groups) during alkylation/acylation.

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, enabling site-specific halogenation or coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Solvent purity : Verify DMSO water content (<0.1%) via Karl Fischer titration.

- Temperature control : Ensure measurements at 25°C ± 0.5°C. Use nephelometry for turbidity thresholds.

- Co-solvent systems : Explore PEG-400 or cyclodextrins to enhance apparent solubility without altering chemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.